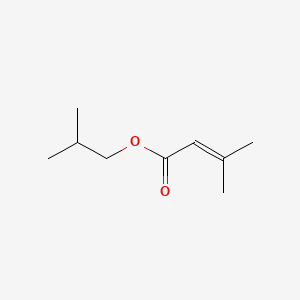

Isobutyl 3-methyl-2-butenoate

Description

Contextualizing Isobutyl 3-methyl-2-butenoate within Natural Product Chemistry

While many esters with fruity and floral scents are found in nature, there is no direct evidence to suggest that this compound is a naturally occurring compound. Its structural relative, isobutyl trans-2-butenoate, is noted to be of synthetic origin. sigmaaldrich.com However, this compound is utilized as a flavoring agent in the food industry, often in products like beverages, baked goods, and desserts, as well as a fragrance in perfumes, soaps, and cosmetics. ontosight.ai This suggests its role as a "nature-identical" compound, where a synthesized molecule mimics the sensory properties of substances found in nature. The study of such compounds is a significant aspect of natural product chemistry, focusing on the synthesis and application of molecules that replicate the desirable characteristics of natural extracts.

Overview of the Research Landscape Surrounding α,β-Unsaturated Esters

The class of α,β-unsaturated esters, to which this compound belongs, is a cornerstone of modern organic chemistry. These compounds are highly valued as versatile building blocks for the synthesis of more complex molecules. Their chemical reactivity, characterized by the conjugated system of the carbon-carbon double bond and the carbonyl group, allows for a variety of chemical transformations.

The research landscape for α,β-unsaturated esters is broad and dynamic, with several key areas of investigation:

Synthetic Methodologies: A significant portion of research is dedicated to developing new and efficient methods for the synthesis of α,β-unsaturated esters. These methods aim for high yields, stereoselectivity, and atom economy.

Catalysis: The development of novel catalysts is crucial for many synthetic transformations involving α,β-unsaturated esters. This includes metal-based catalysts and organocatalysts that can promote reactions with high efficiency and selectivity.

Polymer Chemistry: Due to the presence of a polymerizable double bond, α,β-unsaturated esters are important monomers in polymer science. Research in this area focuses on the synthesis of new polymers with tailored properties for various applications.

Pharmaceutical and Agrochemical Research: The α,β-unsaturated ester motif is present in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Researchers are actively exploring the synthesis and biological evaluation of new compounds containing this functional group.

Structure

3D Structure

Properties

CAS No. |

30434-54-9 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-methylpropyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-7(2)5-9(10)11-6-8(3)4/h5,8H,6H2,1-4H3 |

InChI Key |

OORIYKITSHAVJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C=C(C)C |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Biological Isolation Methodologies for Isobutyl 3 Methyl 2 Butenoate

Identification of Isobutyl 3-methyl-2-butenoate in Floral Volatiles and Fruit Aromas

The presence of this compound and related esters is a significant factor in the aromatic profiles of numerous plants and fruits. These volatile compounds play a crucial role in attracting pollinators and seed dispersers, as well as contributing to the sensory experience of taste and smell.

Occurrence in Vitis vinifera (Grape) and Mangifera indica (Mango) Volatile Profiles

While a vast array of volatile organic compounds (VOCs) have been identified in the complex aromatic profiles of grapes (Vitis vinifera) and mangoes (Mangifera indica), the specific presence of this compound is not prominently documented in major studies of these fruits. The aroma of mango, for instance, is a complex blend of monoterpenes, sesquiterpenes, esters, lactones, alcohols, and aldehydes. nih.gov While numerous esters are identified, such as ethyl 2-methylpropanoate (B1197409) and ethyl butanoate, this compound is not listed among the principal volatile constituents in several comprehensive analyses of mango cultivars. sci-hub.se Similarly, the volatile profile of grapes is rich in a variety of compounds that contribute to the distinct aroma of different wine varieties, yet this compound is not consistently reported as a key component.

It is important to note that the volatile composition of fruits can vary significantly depending on the cultivar, ripeness, and environmental conditions. Further, more targeted analyses may be required to detect trace amounts of this specific ester.

Detection in Chamaemelum nobile (Roman Chamomile) Essential Oil

The essential oil of Roman Chamomile (Chamaemelum nobile) is well-known for its rich and complex composition, which is dominated by a variety of esters. Several studies have identified a significant presence of esters of angelic acid, which are structurally related to 3-methyl-2-butenoic acid. The major constituents of Roman Chamomile oil are often reported to be isobutyl angelate, 2-methylbutyl angelate, and other similar esters. researchgate.netresearchgate.net

For example, one study on the essential oil from Chamaemelum nobile cultivated in the Slovak Republic identified the major components as isobutyl angelate (21.6%), 2-methylbutyl angelate (14.4%), 2-methyl-2-propenyl angelate (9.1%), and 3-methylamyl angelate (8.4%). researchgate.net Another analysis of Roman Chamomile oil from Northern Italy found isobutyl angelate (36.3–38.5%) and 2-methylbutyl angelate (18.2–20.3%) to be the most abundant compounds. researchgate.net While this compound itself is not the primary ester reported, the prevalence of its isomers and related structures in Roman Chamomile oil is a strong indicator of the biosynthetic pathways that favor the formation of such compounds.

Major Ester Components in Chamaemelum nobile Essential Oil

| Compound | Percentage in Slovakian Cultivar researchgate.net | Percentage in Italian Cultivar researchgate.net |

|---|---|---|

| Isobutyl angelate | 21.6% | 36.3–38.5% |

| 2-Methylbutyl angelate | 14.4% | 18.2–20.3% |

| 2-Methyl-2-propenyl angelate | 9.1% | Not Reported |

| 3-Methylamyl angelate | 8.4% | Not Reported |

Presence in Fermented Products and Microbial Metabolomes

Fermentation is a metabolic process that produces a wide array of chemical compounds, including a significant number of esters that contribute to the characteristic aromas of fermented foods and beverages. frontiersin.org The metabolome of fermented products is a complex mixture of substrates, intermediates, and final products of microbial metabolism. While the presence of various esters is a hallmark of fermentation, the specific identification of this compound can be dependent on the specific microorganisms involved and the fermentation conditions.

Studies on the metabolomics of fermented foods have shown that the consumption of these products is associated with systematic differences in the gut microbiome and metabolome. nih.gov The production of esters in fermented dairy products, for example, is linked to the esterase activity of lactic acid bacteria. frontiersin.org While broad classes of compounds are often reported, detailed analyses are required to pinpoint the presence of specific esters like this compound in the complex volatile profiles of diverse fermented goods.

Advanced Chromatographic and Spectroscopic Techniques for Natural Product Isolation

The isolation and identification of specific volatile compounds from complex natural matrices require sophisticated analytical techniques. Modern chromatography and spectroscopy methods offer the sensitivity and resolution needed to profile these intricate chemical mixtures.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile organic compounds from various matrices. hmdb.ca This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile analytes partition between the sample matrix, the headspace, and the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

HS-SPME is particularly well-suited for the analysis of floral volatiles and fruit aromas due to its simplicity, speed, and high sensitivity. The technique allows for the analysis of volatiles with minimal disturbance to the sample matrix. The choice of fiber coating is crucial for the selective extraction of target analytes, and various coatings are available to cover a wide range of polarities and molecular weights.

Supercritical Fluid Extraction (SFE) for Ester Isolation

Supercritical Fluid Extraction (SFE) is a green and efficient alternative to traditional solvent extraction methods for the isolation of natural products. researchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.

SFE offers several advantages for the isolation of esters and other lipophilic compounds from natural sources. The low viscosity and high diffusivity of supercritical CO2 allow for efficient penetration into the sample matrix, resulting in rapid and thorough extraction. researchgate.net The solvating power of the supercritical fluid can be precisely controlled by adjusting the temperature and pressure, enabling selective extraction of target compounds. Furthermore, the solvent is easily removed by depressurization, leaving a solvent-free extract. This makes SFE an ideal technique for the isolation of delicate and thermally labile compounds like esters, which are often responsible for the characteristic aromas of natural products.

Fractionation and Purification Strategies for Natural Extracts

Following the initial extraction of the essential oil, which is commonly achieved through methods like hydrodistillation, the resulting extract is a complex blend of numerous chemical constituents. To isolate this compound, a series of fractionation and purification steps are necessary. These strategies are designed to separate the components of the essential oil based on their differing physicochemical properties, such as polarity, boiling point, and size.

The primary techniques employed for the fractionation and purification of natural extracts to isolate specific esters like this compound include fractional distillation and column chromatography. The selection of the appropriate method, or a combination thereof, is contingent upon the complexity of the essential oil matrix and the desired purity of the final product.

Fractional Distillation:

This technique is particularly useful for separating compounds with different boiling points. scribd.comvernier.comgoogle.comwikipedia.org Given that essential oils are composed of various volatile compounds, fractional distillation can be an effective initial step to enrich the fraction containing the target ester. scribd.comgoogle.comwikipedia.org The process involves carefully heating the essential oil mixture in a distillation apparatus equipped with a fractionating column. This column, packed with materials like glass beads or rings, provides a large surface area for repeated vaporization and condensation cycles, effectively separating compounds based on their volatility. scribd.comvernier.com The more volatile components with lower boiling points will rise higher in the column and be collected as distillates first, while less volatile compounds will remain in the distillation flask.

The successful application of fractional distillation for isolating a specific ester is dependent on a significant difference in boiling points between the target compound and other major components in the mixture. In cases where isomeric esters with very close boiling points are present, conventional fractional distillation may not be sufficient for complete separation. google.com

Column Chromatography:

Column chromatography is a powerful and widely used technique for the purification of individual compounds from a complex mixture. columbia.edu The separation is based on the differential adsorption of the components onto a solid stationary phase as a liquid mobile phase passes through the column. columbia.edu For the purification of a moderately polar ester like this compound from an essential oil, normal-phase chromatography is often employed.

In this setup, a polar stationary phase, most commonly silica (B1680970) gel or alumina (B75360), is used. columbia.edu The essential oil is loaded onto the top of the column, and a non-polar solvent or a mixture of solvents (the mobile phase) is passed through it. The components of the essential oil will travel down the column at different rates depending on their polarity. Non-polar compounds will have a weaker interaction with the polar stationary phase and will be eluted first with the non-polar solvent. In contrast, more polar compounds will be adsorbed more strongly and will require a more polar solvent to be eluted from the column.

The choice of the solvent system is critical for achieving good separation. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate compounds with a wide range of polarities. columbia.edu For the separation of esters, common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as diethyl ether or ethyl acetate (B1210297). rochester.edu The precise ratio of these solvents is optimized to achieve the best separation of the target ester from other constituents.

The fractions collected from the column are typically analyzed using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the purified this compound.

Preparative Gas Chromatography:

For obtaining highly pure samples of volatile compounds like this compound, preparative gas chromatography (preparative GC) can be employed. oup.com This technique operates on the same principles as analytical GC but is scaled up to handle larger sample volumes. The essential oil or a pre-fractionated sample is injected into the GC, and the individual components are separated as they pass through the column. A collection system at the column outlet allows for the trapping of the desired compound as it elutes. oup.com

Research Findings:

Scientific literature indicates that this compound is a constituent of the essential oil from the fruits of Heracleum persicum. nih.gov The analysis of this essential oil by gas chromatography-mass spectrometry (GC-MS) has allowed for the identification of its various components, including a significant percentage of aliphatic esters. nih.gov While specific detailed protocols for the isolation of this compound from this source are not extensively published, the general methodologies described above are the standard approaches for such separations.

A study on the essential oil of Heracleum persicum fruits revealed that the oil is comprised of approximately 95% aliphatic esters. nih.gov This high concentration of esters suggests that a combination of fractional distillation followed by column chromatography would be a viable strategy for the isolation of this compound.

Below are interactive data tables summarizing the key aspects of the fractionation and purification strategies discussed.

Table 1: Fractionation and Purification Techniques

| Technique | Principle of Separation | Typical Application for this compound |

| Fractional Distillation | Difference in boiling points | Initial enrichment of the ester fraction from the essential oil. |

| Column Chromatography | Differential adsorption on a stationary phase | Purification of the ester from other compounds of similar boiling point but different polarity. |

| Preparative Gas Chromatography | Differential partitioning between a stationary and mobile phase | Final purification to obtain a high-purity sample of the ester. |

Table 2: Common Parameters in Column Chromatography for Ester Purification

| Parameter | Options | Relevance |

| Stationary Phase | Silica Gel, Alumina | The choice depends on the polarity of the target compound and potential impurities. Silica gel is slightly acidic, while alumina can be acidic, basic, or neutral. columbia.edu |

| Mobile Phase (Solvent System) | Hexane/Ethyl Acetate, Hexane/Diethyl Ether, Petroleum Ether/Ether | The polarity of the solvent system is adjusted by varying the ratio of the non-polar and polar solvents to achieve optimal separation. rochester.edu |

| Elution Mode | Isocratic (constant solvent composition) or Gradient (increasing solvent polarity) | Gradient elution is often preferred for complex mixtures to effectively separate compounds with a wide range of polarities. columbia.edu |

Investigating Biosynthetic Pathways and Microbial Production of Isobutyl 3 Methyl 2 Butenoate

Enzymatic Esterification Mechanisms in De Novo Biosynthesis

The formation of isobutyl 3-methyl-2-butenoate within a microbial cell is a multi-step process, culminating in an esterification reaction catalyzed by specific enzymes. Understanding these mechanisms is fundamental to engineering efficient microbial factories.

The final and crucial step in the biosynthesis of this compound is the condensation of an alcohol (isobutanol) and an acyl-coenzyme A (acyl-CoA) molecule, a reaction catalyzed by alcohol acyltransferases (AATs). biorxiv.org These enzymes are pivotal in the formation of a wide array of esters in various organisms. biorxiv.orgnih.gov The AAT-dependent pathway is thermodynamically favorable in the aqueous environment of a fermentation broth. researchgate.net In the context of this compound, an AAT would utilize isobutanol and 3-methyl-2-enoyl-CoA as substrates. The diversity of AATs found in nature, particularly in plants and yeasts like Saccharomyces cerevisiae, offers a rich pool of enzymes for potential use in engineered microbial systems. nih.govuniprot.org For instance, the AAT from Saccharomyces cerevisiae, encoded by the ATF1 gene, is known to produce various acetate (B1210297) esters, including isobutyl acetate, by combining different alcohols with acetyl-CoA. uniprot.org

The biosynthesis of the two key precursors for this compound, isobutanol and 3-methyl-2-enoyl-CoA, is intricately linked to the catabolism of branched-chain amino acids (BCAAs), particularly valine and leucine (B10760876). frontiersin.org

The isobutanol moiety is derived from the valine degradation pathway. The first two steps in BCAA catabolism are a transamination reaction catalyzed by branched-chain aminotransferase (BCAT) and an oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.org In this pathway, valine is first converted to its corresponding α-keto acid, 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate). frontiersin.org This intermediate can then be channeled into a synthetic pathway where it is decarboxylated by a keto acid decarboxylase (KDC) to form isobutyraldehyde (B47883), which is subsequently reduced to isobutanol by an alcohol dehydrogenase (ADH). d-nb.info

The 3-methyl-2-butenoate moiety is derived from the leucine degradation pathway. Leucine catabolism proceeds through its α-keto acid, 4-methyl-2-oxopentanoic acid (α-ketoisocaproate), to isovaleryl-CoA. frontiersin.org Isovaleryl-CoA can then be desaturated to form 3-methylcrotonyl-CoA, which is a key intermediate. This 3-methylcrotonyl-CoA can then be converted to 3-methylcrotonic acid (also known as 3-methyl-2-butenoic acid) through the action of a thioesterase or a CoA-transferase. google.com This acid is the immediate precursor for the acyl portion of the final ester.

Therefore, enhancing the metabolic flux through the BCAA degradation pathways is a key strategy for increasing the supply of precursors for this compound synthesis. frontiersin.orgd-nb.info

Microbial Fermentation Strategies for this compound Production

The selection of a suitable microbial host and the optimization of fermentation conditions are critical for the economically viable production of this compound.

Certain fungi are known for their natural ability to produce a wide range of volatile compounds, including esters. Geotrichum candidum, a yeast-like fungus, has been identified as a producer of various flavor compounds, including several esters. nih.govmdpi.com Studies have shown that G. candidum can produce fruity fatty acid methyl esters and other aroma compounds. nih.govoregonstate.edu Research on a specific strain, Geotrichum candidum GDMCC60675, revealed the production of methyl 3-methyl-2-butenoate and butyl 3-methyl-2-butenoate, indicating its inherent capability to synthesize the 3-methyl-2-butenoate moiety. nih.govresearchgate.netresearchgate.net While direct production of this compound was not the primary focus, the presence of related esters suggests that the necessary biosynthetic pathways exist and could potentially be harnessed and redirected.

The nematophagous fungus Arthrobotrys oligospora is another interesting candidate. It produces volatile compounds to attract its nematode prey, and one of the identified attractants is methyl 3-methyl-2-butenoate. researchgate.netnih.govnih.govelifesciences.org This demonstrates that A. oligospora possesses the enzymatic machinery to synthesize the 3-methyl-2-butenoate structure. The challenge would be to introduce or enhance the production of isobutanol and to express a suitable alcohol acyltransferase that can efficiently combine it with the 3-methyl-2-enoyl-CoA precursor.

Table 1: Fungi with Potential for 3-Methyl-2-Butenoate Ester Production

| Fungus | Relevant Produced Compound(s) | Key Findings |

|---|---|---|

| Geotrichum candidum | Methyl 3-methyl-2-butenoate, Butyl 3-methyl-2-butenoate | Produces a variety of esters and has the metabolic pathways for synthesizing the 3-methyl-2-butenoate structure. nih.govresearchgate.netresearchgate.net |

| Arthrobotrys oligospora | Methyl 3-methyl-2-butenoate | Uses this volatile ester as a nematode attractant, indicating a natural biosynthetic capability. researchgate.netnih.govnih.govelifesciences.org |

To maximize the production of this compound, several fermentation parameters need to be carefully controlled and optimized. These include the composition of the culture medium, pH, temperature, and aeration.

The choice of carbon and nitrogen sources in the medium is crucial as it directly impacts the precursor supply. For instance, glucose is a common carbon source that fuels central metabolism, leading to the production of acetyl-CoA and the building blocks for amino acids. researchgate.net The availability of branched-chain amino acids, such as valine and leucine, in the medium can also directly supplement the precursor pools. d-nb.info The carbon-to-nitrogen ratio can influence whether the cells prioritize growth or the production of secondary metabolites like esters. nih.gov

Aeration is another key factor, particularly for aerobic microorganisms. The oxygen supply can affect the redox balance (NADH/NAD+ ratio) within the cells, which in turn can influence the flux through different metabolic pathways, including those leading to alcohol and acyl-CoA production. nih.gov

Genetic engineering offers powerful tools to rationally design and optimize microbial strains for the overproduction of this compound. A key strategy involves overexpressing the genes encoding the rate-limiting enzymes in the biosynthetic pathway. d-nb.info This could include the genes for alcohol acyltransferases, as well as enzymes in the BCAA degradation pathways that lead to the formation of isobutanol and 3-methyl-2-enoyl-CoA. d-nb.infobiorxiv.org

Metabolic flux analysis can help identify bottlenecks in the production pathway. nih.gov For example, if the supply of isobutanol is limiting, one could engineer the host strain to overexpress the keto acid decarboxylase and alcohol dehydrogenase involved in its synthesis. d-nb.info Similarly, if the 3-methyl-2-enoyl-CoA pool is insufficient, enzymes in the leucine degradation pathway could be targeted for overexpression.

Another important genetic engineering strategy is the deletion of competing pathways that drain precursors or degrade the final product. As mentioned earlier, knocking out endogenous esterases that hydrolyze this compound is a critical step. researchgate.netresearchgate.net Additionally, redirecting carbon flux away from the production of other byproducts can increase the availability of precursors for the desired ester. acs.org For example, deleting pathways that lead to the formation of other alcohols or acyl-CoA molecules can improve the selectivity of the esterification reaction. nih.gov

Furthermore, the use of synthetic biology tools, such as the construction of fusion proteins or the compartmentalization of metabolic pathways into different microbial specialists within a co-culture, can help to optimize metabolic fluxes and improve product selectivity. acs.orgnih.govgoogle.com

Plant Biosynthesis of this compound and Related Esters

The formation of volatile esters in plants is a complex biochemical process responsible for the characteristic aromas of many fruits and flowers. These esters, including this compound, are synthesized through enzymatic reactions that combine an alcohol with an acyl-coenzyme A (acyl-CoA) molecule. The biosynthesis is not a singular pathway but rather the convergence of several metabolic routes that supply the necessary precursors. The final and decisive step in the formation of these volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govfrontiersin.orglongdom.org

AATs are a part of the large BAHD superfamily of acyltransferases, named after the first four enzymes of this type to be characterized: benzylalcohol O-acetyltransferase (BEAT), anthocyanin O-hydroxycinnamoyltransferase (AHCT), anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and deacetylvindoline (B137571) 4-O-acetyltransferase (DAT). frontiersin.orgnih.gov These enzymes facilitate the transfer of an acyl group from an activated acyl-CoA thioester to the hydroxyl group of an alcohol, releasing coenzyme A and forming the corresponding ester. nih.govcore.ac.uk The diversity of volatile esters found in nature is largely a result of the availability of different alcohol and acyl-CoA substrates within the plant tissue and the broad substrate specificity that many AATs exhibit. nih.govcore.ac.uk

The biosynthesis of this compound, therefore, depends on the endogenous availability of its two precursors: isobutanol (the alcohol moiety) and 3-methyl-2-butenoyl-CoA (the acyl moiety).

Precursor Biosynthesis: The Alcohol Moiety (Isobutanol)

Isobutanol (2-methylpropan-1-ol) in plants is derived from the catabolism of the branched-chain amino acid L-valine. frontiersin.orgwikipedia.org The biosynthetic route shifts intermediates from the valine synthesis pathway towards alcohol production. The process involves a transamination or deamination step followed by decarboxylation and reduction.

The key steps are:

Transamination: L-valine is converted to its corresponding α-keto acid, α-ketoisovalerate, by a branched-chain amino acid aminotransferase.

Decarboxylation: α-ketoisovalerate is then decarboxylated by an α-keto acid decarboxylase (KDC) to form isobutyraldehyde. researchgate.net

Reduction: Finally, isobutyraldehyde is reduced to isobutanol by an alcohol dehydrogenase (ADH) or aldehyde reductase, a reaction that typically utilizes NADH as a cofactor. wikipedia.orgresearchgate.netnih.gov

This pathway provides the alcohol substrate necessary for the final esterification step.

Table 1: Biosynthetic Pathway of Isobutanol from L-Valine

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | L-Valine | Branched-chain amino acid aminotransferase | α-Ketoisovalerate |

| 2 | α-Ketoisovalerate | α-Keto acid decarboxylase (KDC) | Isobutyraldehyde |

| 3 | Isobutyraldehyde | Alcohol dehydrogenase (ADH) | Isobutanol |

Precursor Biosynthesis: The Acyl Moiety (3-methyl-2-butenoyl-CoA)

The acyl portion of the target ester is 3-methyl-2-butenoyl-CoA, also known as senecioyl-CoA. This molecule is an intermediate in the metabolism of isoprenoids and the degradation of leucine. The acid form, 3-methyl-2-butenoic acid (senecioic acid), is found in a variety of plants, often alongside its geometric isomer, tiglic acid. foodb.cawikipedia.org The biosynthesis of the activated thioester involves enzymes such as 3-methylcrotonyl-CoA carboxylase. rhea-db.org This precursor is derived from the vast pool of metabolites in the terpenoid (isoprenoid) biosynthesis pathway, which originates from primary metabolites like pyruvate (B1213749) and glyceraldehyde-3-phosphate (via the MEP pathway in plastids) or acetyl-CoA (via the MVA pathway in the cytosol). rsc.org

Final Condensation Step by Alcohol Acyltransferases (AATs)

The final synthesis of this compound occurs when an AAT enzyme catalyzes the condensation of isobutanol and 3-methyl-2-butenoyl-CoA. While no single enzyme has been definitively characterized for producing this specific ester, the known properties of plant AATs strongly support this mechanism. Plant AATs are notoriously flexible in their substrate choices. nih.gov For example, research on AATs from various fruits has demonstrated their capacity to utilize a range of branched-chain alcohols and diverse acyl-CoAs.

An AAT from apricot (Prunus armeniaca), designated PaAAT, was shown to produce low levels of esters when butanol and 3-methylbutanol were supplied as substrates. frontiersin.orgnih.gov

Characterization of AATs from kiwifruit (Actinidia spp.) also revealed enzymes with a high affinity for butanol as the alcohol acceptor. core.ac.uk

Esters of 3-methyl-2-butenoic acid (senecioates) and its isomer angelic acid, such as isobutyl angelate and amyl angelate, have been identified in Roman chamomile oil, indicating active pathways that produce these acyl groups and esterify them with available alcohols. wikipedia.org

In pepino (Solanum muricatum), various 3-methylbut-2-enoate (B8612036) esters have been identified as key aroma contributors, confirming the plant's ability to synthesize and esterify this acyl group. researchgate.net

These findings suggest that if both isobutanol and 3-methyl-2-butenoyl-CoA are present in the same plant tissue, it is highly probable that a native AAT could catalyze their condensation to form this compound. The final concentration of this ester in any given plant would depend on the relative abundance of the precursors and the kinetic preferences of the specific AAT enzymes present. core.ac.uk

Table 2: Examples of Characterized Plant AATs and Relevant Substrate Specificity

| Enzyme | Plant Source | Demonstrated Alcohol Substrates | Demonstrated Acyl-CoA Substrates | Reference |

|---|---|---|---|---|

| SAAT | Strawberry (Fragaria × ananassa) | C1 to C10 straight-chain alcohols, Isoamyl alcohol | Acetyl-CoA, Butanoyl-CoA, Hexanoyl-CoA | biorxiv.org |

| BanAAT | Banana (Musa sapientum) | Butyl alcohol, Isoamyl alcohol, Hexyl alcohol, Cinnamyl alcohol | Acetyl-CoA, Propionyl-CoA, Butanoyl-CoA | biorxiv.org |

| PaAAT | Apricot (Prunus armeniaca) | Butanol, 3-Methylbutanol, Pentanol, Hexenol | Acetyl-CoA | frontiersin.orgnih.gov |

| VpAAT1 | Mountain Papaya (Vasconcellea pubescens) | Benzyl alcohol, C6 alcohols | Acetyl-CoA, Butanoyl-CoA | biorxiv.org |

| AT16 | Kiwifruit (Actinidia spp.) | Ethanol, Butanol, Hexanol | Benzoyl-CoA, Acetyl-CoA, Propionyl-CoA | core.ac.uk |

| AT9 | Kiwifruit (Actinidia spp.) | Ethanol, Butanol, Hexanol | Acetyl-CoA, Propionyl-CoA, Butanoyl-CoA | core.ac.uk |

Advanced Chemical Synthesis and Derivatization Strategies for Isobutyl 3 Methyl 2 Butenoate

Catalytic Esterification Routes for Isobutyl 3-methyl-2-butenoate

Traditional and modern catalytic methods provide efficient pathways for the synthesis of this compound, primarily through the esterification of 3-methyl-2-butenoic acid with isobutanol.

Development of Brønsted and Lewis Acid Catalysed Syntheses

The most established method for producing esters like this compound is the Fischer-Speier esterification. This reaction involves heating the parent carboxylic acid (3-methyl-2-butenoic acid) and alcohol (isobutanol) in the presence of a strong Brønsted acid catalyst. Typically, mineral acids such as sulfuric acid (H₂SO₄) are used to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the ester product, water is continuously removed, or an excess of one reactant is used. For analogous esters, this method is favored for its simplicity.

Lewis acids also serve as effective catalysts for esterification. psu.eduresearchgate.net Catalysts like tin(II) chloride or aluminum salts can coordinate to the carbonyl oxygen, enhancing its electrophilicity in a manner similar to Brønsted acids. researchgate.net While specific documented yields for this compound using various Lewis acids are not extensively detailed in readily available literature, the principle is a cornerstone of organic synthesis.

| Catalyst Type | Typical Catalyst | Reactants | Typical Conditions | Estimated Yield |

|---|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Carboxylic Acid + Alcohol | Reflux, 6-12 hours | 65-75% |

| Lewis Acid | SnCl₂, Al(HSO₄)₃ | Carboxylic Acid + Alcohol | Varies with catalyst activity | Good to Excellent psu.eduresearchgate.net |

Heterogeneous Catalysis and Sustainable Production Methods

In pursuit of greener and more sustainable chemical processes, heterogeneous catalysts have been developed to replace traditional homogeneous acids. These solid-phase catalysts are easily separated from the reaction mixture, minimizing corrosive and toxic waste streams and allowing for catalyst recycling.

Solid acid catalysts such as sulfonic acid-functionalized resins (e.g., Nafion) and zeolites are prominent in this field. researchgate.netmdpi.com Nafion, a perfluorinated sulfonic acid polymer, has demonstrated high catalytic activity in esterification reactions under relatively mild conditions. mdpi.com Zeolites, with their well-defined microporous structures, offer shape selectivity and can be tailored for specific reactions. These catalysts function by providing acidic sites on their surface, facilitating the esterification reaction in a manner analogous to sulfuric acid but with significant process advantages. The use of such catalysts aligns with the principles of green chemistry by reducing waste and improving operational efficiency.

Novel Synthetic Methodologies and Green Chemistry Approaches

Modern synthetic strategies increasingly focus on environmentally benign methods that offer high selectivity and efficiency. These include biocatalysis and the use of advanced technologies like microwave irradiation and continuous-flow systems.

Chemoenzymatic Synthesis Using Lipases and Esterases

Biocatalysis, particularly using enzymes like lipases and esterases, represents a powerful green alternative for ester synthesis. Lipases, which naturally catalyze the hydrolysis of lipids, can be used in reverse to synthesize esters in non-aqueous or solvent-free systems. Immobilized lipases are particularly favored as they can be easily recovered and reused for multiple reaction cycles.

The most widely used biocatalyst for ester production is the immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435). mdpi.comresearchgate.netcsic.es This enzyme is highly efficient for the esterification of a wide range of carboxylic acids and alcohols, including the synthesis of flavor esters. mdpi.comcsic.es The reaction proceeds under mild conditions (typically 40-60°C), which prevents the thermal degradation of sensitive compounds and reduces energy consumption. The high selectivity of the enzyme often leads to purer products with minimal byproduct formation. While pig liver esterase is known for the hydrolysis of esters, providing chiral building blocks, lipases are more commonly employed for the direct synthesis of flavor esters like this compound.

| Enzyme | Support | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Lipase B from Candida antarctica (CALB) | Macroporous acrylic resin (Novozym 435) | Carboxylic Acids + Alcohols | High stability, reusability, high conversion under mild conditions. | mdpi.comresearchgate.netcsic.es |

| Pig Liver Esterase | - | Prochiral Diesters | Asymmetric hydrolysis to produce chiral half-esters. |

Ionic Liquid-Mediated Reactions for Enhanced Selectivity and Yield

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts. Brønsted acidic ionic liquids, which have an acidic proton incorporated into their structure, have proven to be highly effective and recyclable catalysts for esterification. chemicalbook.comsemanticscholar.org For instance, an ionic liquid like [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate (B86663) has been used to produce methyl 3-methyl-2-butenoate with a yield of 97.8%. chemicalbook.com

These catalysts offer several advantages: they have negligible vapor pressure, high thermal stability, and their tunable nature allows for the design of task-specific ILs. semanticscholar.org After the reaction, the ester product can often be separated by simple decantation or distillation, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity, making the process more economical and sustainable. psu.edusemanticscholar.org

Microwave-Assisted and Flow Chemistry Syntheses

Process intensification technologies such as microwave-assisted synthesis and continuous-flow chemistry offer significant improvements over traditional batch processes. Microwave irradiation can dramatically accelerate reaction rates, reducing reaction times from hours to minutes. scielo.org.mx This enhancement is attributed to efficient and uniform heating. Microwave-assisted synthesis has been successfully applied to both acid-catalyzed and enzyme-catalyzed esterifications. mdpi.comscielo.org.mx

Continuous-flow chemistry involves pumping reactants through a reactor where the reaction occurs. This methodology provides superior control over reaction parameters like temperature, pressure, and residence time. For exothermic reactions, the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, enhancing safety. Flow systems also enable seamless integration of reaction and purification steps and facilitate straightforward scaling-up of production. The synthesis of various esters, including those involving isobutyl groups, has been demonstrated in flow reactors, often leading to higher yields and purity compared to batch methods.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound and its derivatives is centered on controlling the geometry of the carbon-carbon double bond (E/Z isomerism) and, in the case of its hydrogenated or derivatized products, the creation of new chiral centers. This compound itself does not possess a chiral center.

Methodologies for stereoselective synthesis primarily involve two approaches: direct stereoselective formation of the α,β-unsaturated ester and asymmetric transformation of the double bond.

Direct Stereoselective Formation: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of α,β-unsaturated esters, typically favoring the formation of the (E)-isomer. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, this would involve the reaction of a phosphonate (B1237965) reagent, such as isobutyl 2-(diethoxyphosphoryl)acetate, with acetone (B3395972). Modifications to the phosphonate reagent and reaction conditions can influence the E/Z selectivity.

Another approach involves the stereoselective formation of enolates from a β-ketoester followed by trapping and elimination. This method can provide access to both (E)- and (Z)-isomers with high stereochemical integrity. rsc.org

Asymmetric Hydrogenation: While this compound is achiral, its double bond can be hydrogenated to produce the chiral saturated ester, isobutyl 3-methylbutanoate. Asymmetric hydrogenation using transition metal catalysts with chiral ligands (e.g., Rhodium, Ruthenium, or Iridium complexes) is a premier method for producing one enantiomer in excess. acs.org The choice of catalyst and ligand is crucial for achieving high enantioselectivity (ee). For instance, catalysts based on chiral diphosphine ligands like BINAP or DuanPhos have been successfully employed for the asymmetric hydrogenation of related α,β-unsaturated esters. acs.org

Table 1: Comparison of Stereoselective Synthetic Strategies

| Method | Target Stereochemistry | Typical Reagents | Key Outcome |

|---|---|---|---|

| Horner-Wadsworth-Emmons | (E)-isomer of C=C bond | Phosphonate ester, base (e.g., NaH), acetone | High yield of the thermodynamically more stable (E)-alkene. |

| Asymmetric Hydrogenation | (R)- or (S)-enantiomer of the saturated ester | H₂, Chiral Catalyst (e.g., Rh-BINAP, Ir-SIPHOX) | Creates a new stereocenter with high enantiomeric excess. acs.org |

| Chiral Resolution | Separation of enantiomers | Lipase, chiral resolving agents | Separates a racemic mixture of a chiral derivative. utupub.fi |

Regiospecific and Stereospecific Derivatization of the Butenoate Moiety

The butenoate moiety of this compound contains two primary reactive sites: the carbon-carbon double bond and the ester carbonyl group. Regiospecific and stereospecific reactions can be employed to selectively functionalize these positions.

Reactions at the Carbon-Carbon Double Bond:

Epoxidation: The double bond can be converted to an epoxide using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the product. masterorganicchemistry.com A cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide. masterorganicchemistry.com This process, known as the Prilezhaev reaction, proceeds through a concerted "butterfly" transition state. masterorganicchemistry.com The resulting isobutyl 2,3-epoxy-3-methylbutanoate contains a new stereocenter.

Michael Addition (1,4-Conjugate Addition): The electron-withdrawing nature of the ester group activates the double bond for nucleophilic attack at the β-carbon. This allows for the regiospecific introduction of a wide range of substituents. The use of chiral nucleophiles or catalysts can render this process stereoselective, controlling the configuration of the newly formed stereocenters at the α and β positions.

Cycloaddition Reactions: The double bond can act as a dienophile in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions. These reactions are highly stereospecific and provide a powerful route to complex cyclic structures. For example, reaction with an azomethine ylide can produce substituted 3-trifluoromethyl-pyrrolidines. researchgate.net

Reactions at the Ester Group:

Reduction: The ester can be selectively reduced to the corresponding alcohol, (E)-4-isobutoxy-2-methylbut-2-en-1-ol, using reagents like diisobutylaluminium hydride (DIBAL-H) while preserving the double bond.

Amidation: Direct conversion of the ester to an amide can be achieved, though it often requires harsh conditions. A more common route is saponification to the carboxylic acid followed by coupling with an amine using standard peptide coupling reagents.

Table 2: Derivatization Reactions of the Butenoate Moiety

| Reaction Type | Reagent(s) | Target Site | Resulting Functional Group | Stereochemical Aspect |

|---|---|---|---|---|

| Epoxidation | m-CPBA | C=C Double Bond | Epoxide | Stereospecific (retention of alkene geometry). masterorganicchemistry.com |

| Michael Addition | Nucleophiles (e.g., Grignard reagents, organocuprates) | β-Carbon | C-C or C-Heteroatom bond | Can be made diastereoselective or enantioselective with chiral auxiliaries or catalysts. |

| Hydrogenation | H₂, Pd/C | C=C Double Bond | Alkane | Syn-addition; can be enantioselective with chiral catalysts. |

| Reduction | DIBAL-H | Ester Carbonyl | Allylic Alcohol | Regioselective for the ester over the alkene. |

Synthesis of Deuterated and Isotopically Labelled this compound for Mechanistic Studies

The synthesis of isotopically labelled versions of this compound, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O), is essential for elucidating reaction mechanisms and studying metabolic pathways. mdpi.com The strategy involves incorporating the isotope at a specific position by using a labelled starting material or reagent.

Synthesis of Deuterated Analogs:

Deuterium at the Isobutyl Group: Esterification of 3-methyl-2-butenoic acid with deuterated isobutanol (e.g., isobutanol-d9) under standard Fischer esterification conditions will yield isobutyl-d9 3-methyl-2-butenoate. This approach labels the entire ester side-chain.

Deuterium at the Butenoate Moiety:

Vinyl Proton: The proton at C2 can be exchanged under specific basic conditions in a deuterated solvent like methanol-d4.

Methyl Groups: Using deuterated acetone (acetone-d6) as a starting material in a Wittig or Horner-Wadsworth-Emmons reaction would yield a product with two deuterated methyl groups at the C3 position.

Synthesis of ¹³C-Labelled Analogs: Carbon-13 labelling can be achieved by employing starting materials enriched with ¹³C at a specific position.

¹³C at the Carbonyl Group: Using a ¹³C-labelled cyanohydrin or a related synthon to build the acid portion of the molecule would place the label at the carbonyl carbon.

¹³C at the Methyl Groups: As with deuteration, using ¹³C-labelled acetone in an olefination reaction provides a direct route to labelling the methyl groups at C3. mdpi.com

These labelled compounds are invaluable for analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, in mechanistic studies of epoxidation, ¹⁸O-labelling of the peroxyacid can definitively prove which oxygen atom is transferred to the alkene. masterorganicchemistry.com Similarly, feeding experiments with isotopically labelled precursors can trace the biosynthetic origin of natural products. beilstein-journals.org

Table 3: Strategies for Isotopic Labelling

| Isotope | Target Position | Labelled Precursor/Reagent | Synthetic Method |

|---|---|---|---|

| Deuterium (D) | Isobutyl group | Isobutanol-d9 | Fischer Esterification |

| Deuterium (D) | C3-Methyl groups | Acetone-d6 | Horner-Wadsworth-Emmons Reaction |

| Carbon-13 (¹³C) | C1 (Carbonyl) | K¹³CN | Synthesis of the butenoic acid from ¹³C-labelled cyanide. |

| Carbon-13 (¹³C) | C4/C5 (Methyl groups) | ¹³C-Acetone | Horner-Wadsworth-Emmons Reaction |

Research in Analytical Methodologies for Isobutyl 3 Methyl 2 Butenoate Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like isobutyl 3-methyl-2-butenoate. scielo.org.mx It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Optimization of Chromatographic Separation Parameters

Achieving optimal separation of this compound from other components in a sample is crucial for accurate analysis. This requires careful optimization of several GC parameters.

Column Selection: The choice of the GC column's stationary phase is critical. For the analysis of esters like this compound, columns with a range of polarities are used. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase (e.g., HP-5MS), are commonly employed. mdpi.com For more complex mixtures, columns with intermediate polarity, like those containing phenyl groups, or polar columns, such as those with a polyethylene (B3416737) glycol (WAX) phase, may be necessary to achieve the desired separation. mdpi.comnist.gov

Temperature Programming: The oven temperature program significantly influences the separation of compounds. A typical program starts at a low initial temperature, holds for a few minutes, and then ramps up to a final temperature. mdpi.commdpi.com For instance, a program might begin at 40°C, hold for 3 minutes, and then increase at a rate of 2°C/min to 240°C. mdpi.com This gradual increase allows for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

Carrier Gas Flow Rate: Helium is the most commonly used carrier gas in GC-MS. mdpi.com The flow rate of the carrier gas affects the efficiency of the separation. An optimized flow rate, typically around 1.2 mL/min, ensures good resolution of the chromatographic peaks. mdpi.com

Injection Mode: The sample can be introduced into the GC in different modes, with splitless injection being common for trace analysis to maximize the amount of analyte reaching the column. mdpi.com

A summary of typical GC parameter optimization for analyzing volatile esters is presented in the table below.

| Parameter | Optimized Value/Condition | Rationale |

| GC Column | HP-5MS (60 m x 250 µm x 0.25 µm) or Rtx-WAX (60 m x 0.25 mm x 0.25 µm) | Provides good separation for a wide range of volatile organic compounds, including esters. mdpi.commdpi.com |

| Oven Temperature Program | Initial 40°C (hold 3 min), ramp 2°C/min to 240°C (hold 10 min) | Allows for effective separation of compounds with different boiling points. mdpi.com |

| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency. mdpi.com |

| Flow Rate | 1.2 mL/min | Optimizes the balance between analysis time and separation efficiency. mdpi.com |

| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column, which is crucial for trace analysis. mdpi.com |

Development of High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of compounds by determining their elemental composition. mdpi.comresearchgate.net This is particularly useful for distinguishing between isomers or compounds with very similar nominal masses. Techniques like time-of-flight (TOF) mass spectrometry, often coupled with GC (GC-TOF-MS), can provide the high resolution and mass accuracy needed for the unambiguous identification of this compound in complex samples. mdpi.com The HRMS (ESI-TOF) technique, for example, can reveal ion peaks with high mass accuracy, allowing for the determination of a compound's molecular formula. mdpi.com

Application of Kovats Retention Indices for Compound Identification

The Kovats retention index (RI) is a standardized, dimensionless quantity that helps to identify compounds in gas chromatography. researchgate.net It normalizes the retention time of a compound to the retention times of adjacent n-alkanes, making it less dependent on the specific chromatographic conditions of a single analysis. researchgate.netncsu.edu This allows for the comparison of retention data across different instruments and laboratories. orientjchem.org

To identify this compound, its calculated RI on a specific column is compared with values from reference databases. scielo.org.mxnist.gov For example, the Kovats RI for this compound on a standard non-polar column is reported to be 1050. nih.gov The identification is considered confirmed if the experimental RI matches the database value and the mass spectrum of the unknown compound matches that of a reference standard. spkx.net.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds like this compound. core.ac.uk It provides detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms (protons).

1H-NMR and 13C-NMR for Carbon Skeleton and Proton Environment Analysis

One-dimensional (1D) NMR techniques, such as ¹H-NMR and ¹³C-NMR, are fundamental for structural elucidation. researchgate.net

¹H-NMR: This technique provides information about the number of different types of protons in a molecule, their relative numbers, and their neighboring protons. The chemical shifts (δ) in the ¹H-NMR spectrum of this compound are characteristic of the different proton environments within the molecule.

¹³C-NMR: This technique reveals the number of different types of carbon atoms in a molecule. The chemical shifts in the ¹³C-NMR spectrum provide information about the electronic environment of each carbon atom, indicating whether it is part of a carbonyl group, a double bond, or an alkyl chain.

The following table summarizes the predicted ¹H-NMR and ¹³C-NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isobutyl Group | ||

| -CH₂- | ~3.8 | ~70 |

| -CH- | ~1.9 | ~28 |

| -CH₃ (x2) | ~0.9 | ~19 |

| 3-methyl-2-butenoate Group | ||

| =CH- | ~5.7 | ~115 |

| C=O | - | ~166 |

| =C(CH₃)₂ | - | ~159 |

| -CH₃ (cis to C=O) | ~1.9 | ~20 |

| -CH₃ (trans to C=O) | ~2.1 | ~27 |

Note: These are approximate predicted values and can vary slightly depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for complete assignment. researchgate.netcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comscribd.com In this compound, COSY would show correlations between the protons on the -CH₂- and -CH- groups of the isobutyl moiety.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that show which protons are directly attached to which carbon atoms. core.ac.ukscribd.com This is crucial for definitively assigning the proton and carbon signals to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to four bonds. emerypharma.comscribd.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the C-3 carbon in the butenoate chain, by showing their correlations to nearby protons. For example, the protons of the methyl groups at C-3 would show a correlation to the carbonyl carbon (C-1) and the olefinic carbon (C-2).

Together, these 2D NMR techniques provide a comprehensive picture of the molecular connectivity, allowing for the unambiguous structural elucidation of this compound. researchgate.netuliege.be

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their functional groups. For this compound, these methods can confirm the presence of key structural features, primarily the α,β-unsaturated ester group.

Infrared (IR) Spectroscopy provides information based on the absorption of infrared radiation, which excites molecular vibrations. The structure of this compound contains several IR-active functional groups that give rise to characteristic absorption bands. As an α,β-unsaturated ester, the electron-withdrawing effect of the carbonyl group is slightly diminished by conjugation with the carbon-carbon double bond. This electronic effect influences the position of the key stretching frequencies. spcmc.ac.in The carbonyl (C=O) stretch of α,β-unsaturated esters typically appears at a lower wavenumber (1730–1715 cm⁻¹) compared to their saturated counterparts (1750–1735 cm⁻¹). orgchemboulder.com Furthermore, the molecule is expected to exhibit strong, characteristic C-O stretching bands associated with the ester linkage. orgchemboulder.com

While a fully analyzed spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on established correlation tables for its constituent functional groups. vscht.czlibretexts.org

Table 1: Predicted Characteristic IR and Raman Peaks for this compound

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2960–2870 | 2960–2870 | Medium-Strong |

| C=O (Ester) | Stretching | 1730–1715 | 1730–1715 | Strong (IR), Weak (Raman) |

| C=C (Alkene) | Stretching | 1660–1640 | 1660–1640 | Medium (IR), Strong (Raman) |

| C-O (Ester) | Asymmetric/Symmetric Stretching | 1300–1150 | Not prominent | Strong |

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. A key principle of Raman spectroscopy is that non-polar bonds with easily polarizable electron clouds produce strong signals. Therefore, the carbon-carbon double bond (C=C) in this compound is expected to produce a strong Raman signal, typically in the 1660–1640 cm⁻¹ region. Conversely, the polar carbonyl (C=O) bond, which gives a very strong absorption in the IR spectrum, will show a weaker signal in the Raman spectrum. To date, specific experimental Raman spectra for this compound are not readily found in publicly accessible literature. However, data for the structurally similar compound methyl 3-methyl-2-butenoate is noted in spectral databases, suggesting its utility in the analysis of this class of compounds. nih.gov

Hyphenated Techniques for Complex Matrix Analysis (e.g., GC×GC-MS)

Analyzing volatile compounds like this compound within complex matrices, such as foods and beverages, presents a significant analytical challenge. These matrices contain hundreds to thousands of volatile and semi-volatile compounds, many of which may co-elute during traditional one-dimensional gas chromatography (GC-MS), making confident identification and quantification difficult. shimadzu.eu

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS), particularly time-of-flight mass spectrometry (ToF-MS), has emerged as a state-of-the-art technique to overcome these limitations. gcms.cz This method enhances peak capacity and sensitivity by employing two columns of different selectivities (e.g., non-polar followed by polar) connected by a modulator. The modulator traps, focuses, and re-injects small fractions of the effluent from the first column onto the second, faster-separating column. This results in a highly structured two-dimensional chromatogram with significantly improved resolution. gcms.cz

A notable application of this technique is in the characterization of the volatile profile of coffee. In one study, headspace solid-phase microextraction (HS-SPME) was combined with GC×GC-ToFMS to analyze the aroma compounds in single-dose espresso capsules and their resulting brews. This compound was successfully identified as one of the many volatile components in the coffee powder. This research demonstrated that the high resolving power of GC×GC-ToFMS was essential for separating and identifying individual esters and other compounds from the intricate coffee matrix, allowing for a detailed comparison between the unbrewed powder and the final beverage.

The methodology for such an analysis involves careful optimization of both the extraction and the chromatographic conditions to ensure efficient recovery and separation of the target analytes.

Table 2: Example GC×GC-ToFMS Methodology for Complex Matrix Analysis

| Parameter | Description |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |

| GC System | Comprehensive Two-Dimensional Gas Chromatograph (GC×GC) |

| Primary Column (¹D) | e.g., Equity-5 (non-polar; 30 m × 0.32 mm I.D., 0.25 μm film thickness) |

| Secondary Column (²D) | e.g., DB-FFAP (polar; 0.79 m × 0.25 mm I.D., 0.25 μm film thickness) |

| Carrier Gas | Helium |

| Detector | Time-of-Flight Mass Spectrometer (ToF-MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Data Analysis | Deconvoluted total ion current (DTIC) for relative quantification |

| This table is a representative example based on published methodologies for coffee aroma analysis. |

Ecological and Inter Species Chemical Communication Roles of Isobutyl 3 Methyl 2 Butenoate

Role of Isobutyl 3-methyl-2-butenoate as a Semiochemical

As a semiochemical—a chemical substance that carries a message—this compound is involved in communication both within and between species. Its volatility and distinct chemical structure allow it to be effectively transmitted through the environment and perceived by specialized chemosensory systems in various organisms.

In insect systems, particularly within the genus Drosophila, esters are fundamental components of food-related and social cues. This compound, as a natural constituent of ripe and fermenting fruit, functions primarily as a kairomone, a chemical signal that benefits the receiver but not the emitter. It guides fruit flies toward suitable locations for feeding and oviposition.

The olfactory system of Drosophila melanogaster is exquisitely tuned to detect fruit-derived esters. Specific olfactory sensory neurons (OSNs) housed in the antennae and maxillary palps express olfactory receptors (Ors) that bind to these molecules. While direct pheromonal activity (intraspecific communication) of this compound is not extensively documented, its role in chemotaxis is clear. The detection of this compound, often as part of a complex fruit aroma blend, activates specific neural circuits in the fly's antennal lobe and brain, culminating in an attractive behavioral response. For instance, research on the specialist fly Drosophila sechellia, which feeds exclusively on the noni fruit (Morinda citrifolia), has shown that its olfactory preferences are narrowly tuned to the unique esters emitted by its host. The presence of compounds like this compound in a fruit's volatile profile is a key indicator of resource quality, triggering innate food-seeking behaviors.

The table below summarizes the role of this compound and related esters in insect chemotaxis.

Table 1: Role of Esters in Insect Chemotaxis (Click to expand)

| Compound | Insect Species | Biological Role | Observed Effect |

| This compound | Drosophila spp. (general) | Kairomone (Food Cue) | Attraction to potential food sources (e.g., ripe fruit) |

| Ethyl 3-methylbutanoate | Drosophila melanogaster | Kairomone (Food Cue) | Strong activation of specific olfactory receptors (e.g., Or42b), leading to behavioral attraction |

| Methyl Salicylate | Apis mellifera (Honey Bee) | Alarm Pheromone | Elicits defensive and aggressive behaviors at the hive |

The chemical landscape of the soil is rich in volatile signals that guide nematodes in their search for food, mates, or hosts. Many soil-dwelling nematodes, such as the model organism Caenorhabditis elegans, are bacterivorous and rely on microbial volatile organic compounds (MVOCs) to locate bacterial colonies. Esters are a prominent class of these MVOCs.

Direct research on the interaction between this compound and nematodes is limited. However, by drawing parallels from structurally similar methyl analogs, its potential role can be inferred. Studies on C. elegans have demonstrated that short-chain methyl esters, such as methyl 2-methylbutanoate and methyl pyruvate (B1213749), act as potent attractants. These compounds signal the presence of metabolically active bacteria, a primary food source. The chemotaxis of C. elegans is governed by a sophisticated set of chemosensory neurons (e.g., AWA, AWC), which can detect these esters at very low concentrations.

The structure of this compound—with its isobutyl ester group and an unsaturated carbon chain—would likely modulate this interaction. The larger, more branched isobutyl group, compared to a methyl group, could alter its volatility and binding affinity to nematode chemoreceptors. While smaller esters are often attractants, bulkier or more complex esters can sometimes be neutral or even repellent. Therefore, this compound could either serve as an attractant for specific nematode species tuned to its producing microbe or act as a repellent, potentially as part of a chemical defense strategy by certain microbes or plants against nematode grazing.

This compound is a documented plant volatile organic compound (PVOC), identified in the aroma profile of various fruits and flowers, including soursop (Annona muricata) and certain chamomile species. In this context, it serves multiple signaling functions.

Pollinator Attraction: As part of a floral scent bouquet, the compound can act as an attractant for pollinators. The unique blend of volatiles produced by a flower is a "chemical fingerprint" that helps insects and other pollinators locate and identify rewarding flowers, facilitating cross-pollination.

Frugivore Attraction: In ripe fruits, the emission of this ester signals maturity and nutritional value to seed dispersers (frugivores), including birds and mammals, as well as insects like Drosophila.

Indirect Plant Defense: Plants can release this compound as part of a blend of Herbivore-Induced Plant Volatiles (HIPVs) in response to tissue damage from feeding insects. This volatile plume acts as a chemical "cry for help," attracting natural enemies of the herbivores, such as parasitic wasps or predatory mites. These predators use the HIPV signal to locate their prey, thus reducing herbivore pressure on the plant.

Plant-Plant Communication (Allelopathy): Volatiles released from one plant can be perceived by neighboring plants. While less studied for this specific compound, it is plausible that this compound could act as an allelochemical, influencing the germination and growth of nearby competitor plants, a topic further explored in section 6.3.

Interaction with Microbial Communities in Environmental Niches

Microbes, particularly fungi and bacteria, produce a vast arsenal (B13267) of volatile compounds that mediate their interactions with the surrounding environment. This compound has been identified as a microbial volatile organic compound (MVOC) produced by certain endophytic fungi. For instance, fungi living symbiotically within plant tissues can release this and other esters into their microenvironment.

The ecological role of this MVOC is significant in shaping microbial community structure. Its production can confer a competitive advantage through several mechanisms:

Antimicrobial Activity: Many MVOCs, including esters, possess antimicrobial properties. The release of this compound can create a localized "exclusion zone" around the producing microbe, inhibiting the growth and sporulation of competing fungi and bacteria. This process, sometimes referred to as mycofumigation, allows the producer to secure resources and maintain its niche.

Signaling: The compound may also function as a signaling molecule in microbe-plant or microbe-insect interactions, potentially influencing plant defense responses or attracting insect vectors for spore dispersal.

The table below summarizes research findings on the production of this ester by environmental microbes.

Table 2: Microbial Production and Ecological Role of this compound (Click to expand)

| Producing Organism Type | Example Genus | Ecological Niche | Postulated Role |

| Endophytic Fungus | Muscodor spp. (related research) | Within plant tissues | Niche competition via antimicrobial activity (mycofumigation) |

| Soil Bacteria | Various | Rhizosphere, soil | Interspecific competition; potential attractant for bacterivorous nematodes |

Influence on Plant Growth and Development

Beyond its role as an external signal, this compound can exert direct physiological effects on plants, primarily as an allelochemical. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.

When released into the environment, either from living plant tissues or from decomposing litter, volatile esters can be absorbed by other plants and interfere with key metabolic processes. Research on the phytotoxic effects of essential oils and their constituent compounds has shown that esters can significantly impact plant development.

Potential mechanisms of action for this compound as a phytotoxic agent include:

Inhibition of Seed Germination: The compound may penetrate the seed coat and disrupt the enzymatic processes required for breaking dormancy and initiating germination.

Impairment of Root and Shoot Growth: Once absorbed, the molecule can interfere with cellular functions such as mitochondrial respiration, nutrient uptake, or cell division in the apical meristems of roots and shoots, leading to stunted growth or morphological abnormalities.

This allelopathic potential allows a plant producing this compound to suppress the growth of nearby competitors, thereby reducing competition for light, water, and nutrients. This demonstrates a direct role for the compound in shaping plant community composition and dynamics.

Atmospheric Chemistry and Environmental Fate of Isobutyl 3 Methyl 2 Butenoate

Atmospheric Reactivity with Oxidants (e.g., NO3 Radicals, Hydroxyl Radicals, Ozone)

The primary removal mechanism for isobutyl 3-methyl-2-butenoate in the troposphere is through reactions with key atmospheric oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO3), and ozone (O3). These reactions transform the parent compound into various smaller, often more oxidized, products.

Hydroxyl Radical (OH): The reaction with the OH radical is expected to be a significant degradation pathway, especially during the daytime. For unsaturated esters, the OH radical can either add to the double bond or abstract a hydrogen atom from the alkyl chains. nih.govepa.gov For instance, the rate coefficients for the reaction of OH radicals with various unsaturated esters have been determined to be in the range of (2.17 – 6.63) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at room temperature. epa.gov Based on SAR, the rate constant for the reaction of OH with this compound is estimated to be on a similar order of magnitude, indicating a rapid reaction.

Ozone (O3): Ozonolysis is another important atmospheric removal process for unsaturated compounds. The reaction proceeds via the 1,3-dipolar cycloaddition of ozone to the C=C double bond. researchgate.net For a structurally related compound, methyl 3-methyl-2-butenoate, the rate coefficient for its reaction with ozone has been determined to be 1.3 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. researchgate.net It is expected that the rate constant for this compound would be of a similar magnitude.

Nitrate Radical (NO3): During the nighttime, in the absence of sunlight, the nitrate radical becomes a significant oxidant. The reaction of NO3 with unsaturated compounds typically proceeds via addition to the double bond. epa.gov For a series of methacrylate (B99206) esters, the rate coefficients for their reaction with NO3 radicals were found to be in the range of (2.98 – 7.91) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. epa.gov This suggests that the reaction with NO3 will contribute to the nocturnal degradation of this compound.

Table 1: Estimated and Analogous Rate Constants for the Reaction of this compound with Atmospheric Oxidants at 298 K

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Basis of Information |

| OH Radical | (2 - 7) x 10⁻¹¹ | Based on data for other unsaturated esters epa.gov |

| Ozone (O3) | ~1.3 x 10⁻¹⁸ | Based on data for methyl 3-methyl-2-butenoate researchgate.net |

| NO3 Radical | (3 - 8) x 10⁻¹⁵ | Based on data for methacrylate esters epa.gov |

This table presents estimated values and data from analogous compounds due to the lack of direct experimental data for this compound.

The atmospheric oxidation of this compound is expected to lead to the formation of a variety of smaller, more volatile compounds, as well as less volatile products that can partition into the particle phase, forming secondary organic aerosol (SOA). nist.gov

The degradation pathway initiated by OH radicals likely involves the formation of an OH-adduct, which can then react with molecular oxygen. Subsequent reactions can lead to the formation of carbonyl compounds, such as acetone (B3395972) and other smaller aldehydes and ketones, as well as organic nitrates in the presence of nitrogen oxides (NOx). nih.govnih.gov

Ozonolysis will initially produce a primary ozonide, which rapidly decomposes into a Criegee intermediate and a carbonyl compound. The Criegee intermediate can then undergo further reactions to form a range of products, including organic acids and other oxygenated species. ontosight.ai

The formation of SOA from the oxidation of unsaturated esters has been observed, with yields depending on the molecular structure and the oxidant. nih.govnih.gov For instance, the oxidation of some volatile chemical products, including esters, can lead to SOA formation, although the yields can be lower compared to aromatic compounds. nih.gov The presence of ester functionalities can promote fragmentation, potentially reducing the SOA yield. nih.gov However, the larger carbon number of this compound could contribute to the formation of lower volatility products that are more likely to form SOA. nih.gov The exact composition of the SOA would include a complex mixture of multifunctional compounds, such as organic acids, aldehydes, and potentially organonitrates.

Modeling of Atmospheric Lifetimes and Environmental Transport

Assuming typical atmospheric concentrations of OH radicals (e.g., 2 x 10⁶ molecules cm⁻³), O3 (e.g., 7 x 10¹¹ molecules cm⁻³), and NO3 radicals (e.g., 5 x 10⁸ molecules cm⁻³ for nighttime), the atmospheric lifetime can be estimated using the following equation:

τ = 1 / (k_OH[OH] + k_O3[O3] + k_NO3[NO3])

Given the estimated rate constants, the reaction with OH radicals is likely the dominant atmospheric sink during the daytime, leading to a relatively short atmospheric lifetime on the order of hours. The reactions with ozone and nitrate radicals will also contribute to its removal, particularly for ozone during both day and night and for the nitrate radical during the night.

Models of environmental transport for VOCs consider processes such as advection, dispersion, and interphase mass transfer between air, water, and soil. For a compound like this compound, its volatility suggests that it will primarily reside in the atmosphere. However, deposition to terrestrial and aquatic surfaces can occur, where it will then be subject to the degradation mechanisms discussed above. The relatively short atmospheric lifetime suggests that long-range transport is limited, and its environmental impact will be most significant in the regions close to its emission sources.

Structure Activity Relationship Sar and Chemoinformatic Studies of Isobutyl 3 Methyl 2 Butenoate Analogues

Correlating Structural Modifications to Biological Activities (e.g., Semiochemical Efficacy)

The biological activity of an ester like isobutyl 3-methyl-2-butenoate is determined by the interplay of its alcohol and acid components. Modifications to either part of the molecule can significantly impact its efficacy as a semiochemical, such as an insect pheromone or attractant. SAR studies in this area typically explore variations in chain length, branching, and the nature of functional groups.

For analogues of this compound, structural modifications can be systematically introduced to probe their effect on biological response. These modifications can include:

Alteration of the Isobutyl Group: The size and shape of the isobutyl moiety can be varied. Replacing it with smaller (e.g., ethyl, propyl) or larger (e.g., isopentyl, hexyl) alkyl groups can affect the molecule's volatility and its fit within a specific receptor binding pocket. The branching of the alkyl chain is also a critical factor. annualreviews.org

Modification of the 3-methyl-2-butenoate (Tiglate) Moiety: The unsaturated acid portion of the molecule offers several avenues for modification. The position and geometry of the double bond are often critical for activity. slu.se Changes to the methyl group at the 3-position, such as replacement with other alkyl groups or its complete removal, can also lead to significant changes in biological response.

The principles of SAR are well-established in the study of insect pheromones, many of which are esters. For instance, research on various moth species has shown that even subtle changes, such as the position of a double bond or the stereochemistry of a chiral center, can dramatically alter or eliminate the compound's attractiveness. slu.seresearchgate.net In some cases, analogues can even act as antagonists, inhibiting the response to the natural pheromone. annualreviews.org